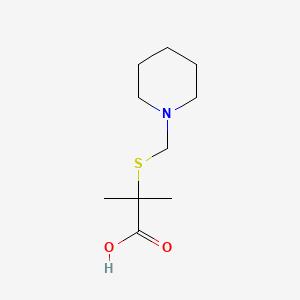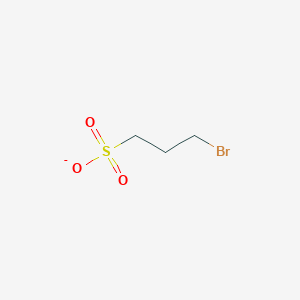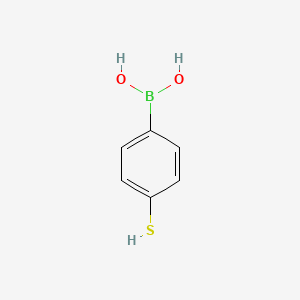
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: Propionic acid derivatives, including those with piperidine, have been synthesized through various chemical reactions. For instance, β-(Thiocarbamoylthio)propionic acids derived from piperidine and other compounds were prepared by reacting with acrylic acid and its derivatives (Zhivotova et al., 2004).
- Chemical Reactions: Studies on the hydrogenation of pyrrolyl ester and pyridine-alkanoic acid hydrochlorides have led to the preparation of compounds such as 3-piperidine-propionic acid hydrochlorides (Tsui & Wood, 1979).
Applications in Medicinal Chemistry
- Drug Synthesis: The compound has been used in the synthesis of various drugs. For example, it was involved in the synthesis of SK&F 104353, a leukotriene antagonist (Shu, Villani, & Heys, 1990).
- Biological Activity Studies: New compounds involving propionic acid derivatives have been synthesized and tested for their biological activities, such as anti-inflammatory and analgesic properties (Attimarad & Bagavant, 1999).
Industrial and Biotechnological Applications
- Extraction Processes: Propionic acid plays a significant role in various extraction processes, as seen in the study of its recovery from aqueous phase by reactive extraction using quarternary amine (Keshav, Chand, & Wasewar, 2009).
- Microbial Production: It is also a subject of microbial fermentation studies, highlighting its commercial value in industries like food, cosmetics, and pharmaceuticals (Gonzalez-Garcia et al., 2017).
Propriétés
Numéro CAS |
91017-08-2 |
|---|---|
Nom du produit |
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)- |
Formule moléculaire |
C10H19NO2S |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
2-methyl-2-(piperidin-1-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,9(12)13)14-8-11-6-4-3-5-7-11/h3-8H2,1-2H3,(H,12,13) |
Clé InChI |
NEHWDLUEJCEYRF-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)SCN1CCCCC1 |
SMILES canonique |
CC(C)(C(=O)O)SCN1CCCCC1 |
Autres numéros CAS |
91017-08-2 |
Synonymes |
(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)
![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)

![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)


![4-Chlorobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1229287.png)
![6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene](/img/structure/B1229288.png)
![1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one](/img/structure/B1229290.png)
